benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13517292
Molecular Formula: C22H27ClN2O3
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27ClN2O3 |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | benzyl 2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19?,20-;/m0./s1 |
| Standard InChI Key | WQZKTGMHLDJLKO-XSAAWUBDSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
| SMILES | CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
| Canonical SMILES | CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
Introduction
Chemical Structure and Stereochemical Features
The compound’s core structure consists of a tetrahydroisoquinoline backbone fused with a benzyl ester and a valine-derived acyl side chain. The (S,S)-configuration at both the TIQ ring (position 3) and the amino acid moiety (position 2) is critical for its stereoselective interactions. Key structural attributes include:
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Tetrahydroisoquinoline Core: A six-membered aromatic ring fused to a piperidine ring, providing rigidity and planar geometry for target binding.
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Benzyl Ester Group: Introduces lipophilicity, influencing membrane permeability and metabolic stability.
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(S)-2-Amino-3-Methylbutanoyl Side Chain: A branched-chain amino acid (valine) derivative that may facilitate hydrogen bonding with biological targets.
The hydrochloride salt enhances solubility via ionic interactions, contrasting with neutral TIQ derivatives that rely on hydrogen bonding for crystallization.
Synthetic Methodologies
Several synthetic routes have been explored for this compound, leveraging established reactions in heterocyclic chemistry:
Pictet-Spengler Reaction
This cyclization method condenses phenethylamine derivatives with aldehydes or ketones to form the TIQ core. For this compound, the reaction typically employs protected valine analogs to ensure stereochemical fidelity.
Horner-Wadsworth-Emmons Reaction
Phosphonoglycine trimethyl esters are used to construct the amino acid side chain, enabling mild reaction conditions and moderate yields.
Petasis Reaction
N-Benzylated aminoacetaldehyde acetals react with boronic acids to assemble the TIQ scaffold, achieving high yields (85–99%) while preserving chirality.
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler | Phenethylamines, aldehydes | High stereocontrol | Requires acidic conditions |
| Horner-Wadsworth-Emmons | Phosphonoglycine esters | Mild conditions | Moderate yields (40–52%) |
| Petasis | Aminoacetaldehydes, boronic acids | High yields (85–99%) | Substrate specificity |
Physicochemical Properties
The compound’s hydrochloride salt form imparts distinct physicochemical characteristics:
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Solubility: Enhanced aqueous solubility compared to neutral analogs due to ionic dissociation.
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Crystallinity: Ionic interactions between the protonated amine and chloride counterion dictate crystal packing, often resulting in monoclinic or orthorhombic systems.
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Stability: Hydrolytically sensitive at the ester and amide bonds, necessitating storage at –20°C in desiccated, amber vials.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 402.9 g/mol | Mass spectrometry |
| Melting Point | 205–208°C (decomposes) | Differential scanning calorimetry |
| logP (Octanol-Water) | 2.3 | Shake-flask method |
Hypothesized Biological Applications
While direct bioactivity data remain limited, structural analogs suggest potential therapeutic avenues:
Neurological Disorders
TIQ derivatives exhibit affinity for adrenergic and dopaminergic receptors, implicating this compound in conditions like Parkinson’s disease or hypertension. The valine moiety may enhance blood-brain barrier penetration.
Anticoagulant Activity
Electron-rich TIQ scaffolds inhibit coagulation factors (e.g., factor Xa), though this remains speculative for the target compound.
Comparison with Structural Analogs
The compound’s uniqueness lies in its hybrid structure:
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Versus Simple TIQs: The valine side chain introduces a chiral center and hydrogen-bonding capacity absent in methyl- or aryl-substituted TIQs.
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Versus Peptide-TIQ Conjugates: The benzyl ester replaces typical carboxamide groups, altering metabolic stability and target selectivity.
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